
2-氧代-2H-吡喃-6-羧酸
描述
2-Oxo-2H-pyran-6-carboxylic acid: is a heterocyclic organic compound with the molecular formula C6H4O4. It is characterized by a pyran ring fused with a carboxylic acid group and an oxo group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
科学研究应用
Chemistry: In chemistry, 2-Oxo-2H-pyran-6-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its reactivity makes it a useful tool for probing biochemical pathways and mechanisms.
Medicine: In medicine, derivatives of 2-Oxo-2H-pyran-6-carboxylic acid are explored for their potential therapeutic properties. These derivatives may exhibit biological activity that can be harnessed for drug development.
Industry: In industrial applications, the compound is used in the synthesis of materials with specific properties. For example, it can be used to functionalize graphene layers, enhancing their compatibility and reactivity with various environments .
作用机制
Target of Action
The primary target of 2-Oxo-2H-pyran-6-carboxylic acid is bacterial growth and the activity of enzymes, such as pyrylium, which is required for the synthesis of DNA . This makes it an effective antimicrobial preservative .
Mode of Action
The compound functions by inhibiting bacterial growth and the activity of enzymes . .
Biochemical Pathways
Given its antimicrobial properties, it can be inferred that it likely interferes with bacterial dna synthesis, thereby inhibiting their growth .
Result of Action
The primary result of the action of 2-Oxo-2H-pyran-6-carboxylic acid is the inhibition of bacterial growth . By inhibiting the activity of enzymes required for DNA synthesis, the compound prevents the proliferation of bacteria, thereby acting as an effective antimicrobial preservative .
生化分析
Biochemical Properties
2-Oxo-2H-pyran-6-carboxylic acid plays a significant role in biochemical reactions, particularly as an antimicrobial preservative. It functions by inhibiting bacterial growth and the activity of enzymes, such as pyrylium, which is required for the synthesis of DNA . The compound interacts with various enzymes and proteins, affecting their activity and stability. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial metabolism, thereby preventing bacterial proliferation.
Cellular Effects
2-Oxo-2H-pyran-6-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cellular injury . This oxidative stress can affect cell signaling pathways and alter gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Oxo-2H-pyran-6-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their activity and altering their function. For example, it inhibits the activity of pyrylium, an enzyme required for DNA synthesis . This inhibition can lead to a decrease in DNA synthesis and cell proliferation. Additionally, the compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxo-2H-pyran-6-carboxylic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged oxidative stress.
Dosage Effects in Animal Models
The effects of 2-Oxo-2H-pyran-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
2-Oxo-2H-pyran-6-carboxylic acid is involved in various metabolic pathways, including the 2-oxocarboxylic acid metabolism pathway . It interacts with enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, affecting metabolic flux and metabolite levels. The compound can also influence the biosynthesis of amino acids and other metabolites by modulating enzyme activity and metabolic pathways.
Transport and Distribution
Within cells and tissues, 2-Oxo-2H-pyran-6-carboxylic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cell membranes and its accumulation in specific cellular compartments. The compound’s localization and distribution can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
2-Oxo-2H-pyran-6-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules and enzymes within these compartments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2H-pyran-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction between mucic acid and acetic anhydride in the presence of sodium acetate. This reaction yields the sodium salt of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which can then be converted to the desired acid form .
Industrial Production Methods: Industrial production methods for 2-Oxo-2H-pyran-6-carboxylic acid typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity.
化学反应分析
Types of Reactions: 2-Oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds.
相似化合物的比较
Coumalic acid (2-Oxo-1,2H-pyran-5-carboxylic acid): Similar in structure but with a different position of the carboxylic acid group.
Methyl 2-oxo-2H-pyran-3-carboxylate: A methyl ester derivative with different reactivity.
2-Oxo-2H-chromene-6-carboxylic acid: Contains a fused benzene ring, adding aromaticity to the structure.
Uniqueness: 2-Oxo-2H-pyran-6-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable for various synthetic and research applications.
属性
IUPAC Name |
6-oxopyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCNXBFVCKKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217482 | |
| Record name | 2-Pyrone-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-67-3 | |
| Record name | 2-Oxo-2H-pyran-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrone-6-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 672-67-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 672-67-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrone-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2H-pyran-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of characterizing 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid in the context of the research on dihydropyridine and pyrroline carboxylic acid derivatives?
A: The research aimed to evaluate various synthesis pathways for biologically relevant dihydropyridine and pyrroline carboxylic acid derivatives. While not the primary target, 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid emerged as a relevant compound during the exploration of these synthesis routes. The researchers characterized this compound using spectroscopic methods and single-crystal X-ray diffraction, revealing its enolic structure both in solution and solid state []. This structural information contributes to the overall understanding of potential intermediates and side-products formed during the synthesis of the target compounds and can inform the development of more efficient and selective synthesis strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



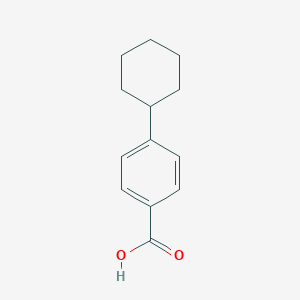

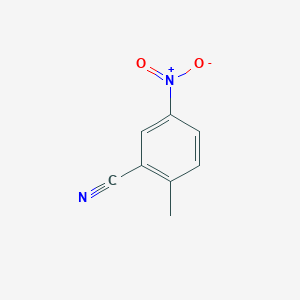
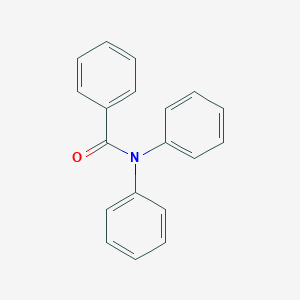


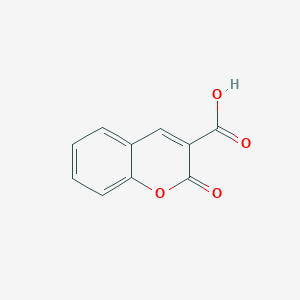


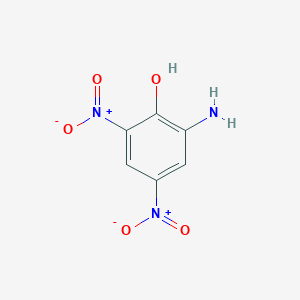
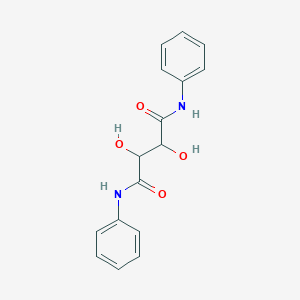

![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)
